Iron tris(diisobutyrylmethane)

Catalog No.
S3406847
CAS No.
24444-72-2
M.F
C27H45FeO6
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron tris(diisobutyrylmethane)

CAS Number

24444-72-2

Product Name

Iron tris(diisobutyrylmethane)

IUPAC Name

2,6-dimethylheptane-3,5-dione;iron(3+)

Molecular Formula

C27H45FeO6

Molecular Weight

521.5 g/mol

InChI

InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3

InChI Key

LKNJSJQVZKKQHU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]

Canonical SMILES

CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3]

Regioselective Alkylation of Carbohydrates and Diols

One of the most significant applications of Fe(dibm)₃ lies in its ability to selectively modify carbohydrates and diols. This reaction, known as regioselective alkylation, involves introducing an alkyl group (a carbon chain) onto specific hydroxyl groups (OH) present in these molecules.

Previously, this process often relied on toxic organotin reagents, raising safety and environmental concerns. However, research has shown that Fe(dibm)₃ offers a more sustainable and cost-effective alternative. Studies have demonstrated its remarkable ability to achieve high selectivity and good yields across a broad range of carbohydrate and diol substrates, making it a valuable tool for researchers in this field [].

Here are some key advantages of using Fe(dibm)₃ for regioselective alkylation:

  • Broad substrate scope: The catalyst effectively works with various carbohydrates and diols, including 1,2-diols, 1,3-diols, and glycosides [].
  • High selectivity: It allows for precise modification of specific hydroxyl groups, minimizing unwanted side reactions [].
  • Good yields: The reaction typically yields the desired products in high percentages, making it efficient and reliable [].
  • Safety and environmental benefits: Compared to organotin reagents, Fe(dibm)₃ is less toxic and more environmentally friendly [].

Iron tris(diisobutyrylmethane) is a coordination compound characterized by the empirical formula C27H45FeO6\text{C}_{27}\text{H}_{45}\text{FeO}_{6} and a molecular weight of approximately 521.49g mol521.49\,\text{g mol}. This compound is notable for its role as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its structure consists of an iron center coordinated to three diisobutyrylmethane ligands, which significantly influence its chemical reactivity and catalytic properties.

Iron tris(diisobutyrylmethane) primarily participates in catalytic reactions, including:

  • Cross-Coupling Reactions: It acts as a catalyst for the formation of carbon-carbon bonds, especially when combined with phenylsilane. This reaction is crucial for synthesizing complex organic molecules.
  • Substitution Reactions: The compound can facilitate the substitution of functional groups in organic molecules, enhancing the versatility of synthetic pathways.

These reactions typically occur under mild conditions, making them environmentally friendly and efficient.

While specific biological activities of iron tris(diisobutyrylmethane) have not been extensively documented, its catalytic properties suggest potential applications in biochemical modifications. For instance, it may be employed in the modification of biomolecules, although further research is needed to fully elucidate its biological interactions and effects.

Iron tris(diisobutyrylmethane) can be synthesized through a straightforward method involving:

  • Reactants: Iron(III) chloride and diisobutyrylmethane.
  • Procedure: The reaction is conducted in the presence of a base to facilitate the coordination process.
  • Industrial Scale: While specific industrial production methods are not widely documented, scaling up laboratory procedures typically involves optimizing reaction conditions and purification techniques to achieve high yields and purity.

Iron tris(diisobutyrylmethane) has a broad range of applications across various fields:

  • Organic Synthesis: Its primary use as a catalyst in organic synthesis allows for efficient formation of carbon-carbon bonds, making it valuable in pharmaceutical and materials chemistry.
  • Fine Chemicals Production: The compound is utilized in producing fine chemicals due to its efficiency and ability to operate under mild conditions.
  • Research

Iron tris(diisobutyrylmethane) can be compared with several similar compounds that also function as catalysts:

Compound NameFormulaUnique Features
Iron(III) acetylacetonateC15H21FeO6\text{C}_{15}\text{H}_{21}\text{FeO}_{6}Another iron-based catalyst used in organic synthesis
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)C18H33MnO6\text{C}_{18}\text{H}_{33}\text{MnO}_{6}Manganese-based catalyst with similar applications

Uniqueness: Iron tris(diisobutyrylmethane) stands out due to its high catalytic efficiency and the mild conditions under which it operates compared to other iron-based catalysts. Its ability to facilitate complex organic transformations while maintaining environmental friendliness makes it particularly valuable in synthetic chemistry .

Dates

Modify: 2023-08-19

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